

GLP-1R agonist 16 binding affinity to GLP-1 receptor

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Compound of Interest

Compound Name: GLP-1R agonist 16

Cat. No.: B15570509

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In-Depth Technical Guide: GLP-1R Agonist 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and methodologies related to the binding and functional characteristics of **GLP-1R agonist 16**, also identified as Compound 115a. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Data Presentation

The primary reported activity for **GLP-1R agonist 16** is its functional potency in stimulating the GLP-1 receptor, as determined by a cyclic adenosine monophosphate (cAMP) stimulation assay. To date, direct binding affinity data, such as K_i or IC_{50} values from competitive radioligand binding assays, for this specific compound have not been made publicly available in the reviewed literature.

Compound Name	Synonym(s)	Parameter	Value (nM)	Assay Type	Cell Line	Reference
GLP-1R agonist 16	Compound 115a	EC50	0.15	cAMP Stimulation Assay	Not specified in abstract	[1][2]

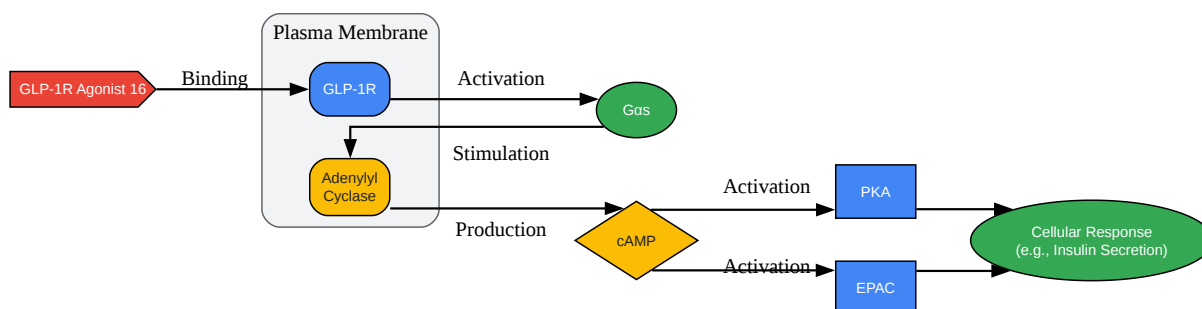
Note: The EC50 value represents the concentration of the agonist that elicits 50% of the maximal response in the functional assay.

Signaling Pathway and Experimental Workflows

To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated.

GLP-1 Receptor Signaling Pathway

The binding of an agonist, such as **GLP-1R agonist 16**, to the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The canonical pathway involves the activation of the G α s subunit, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a series of cellular responses, most notably the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells.

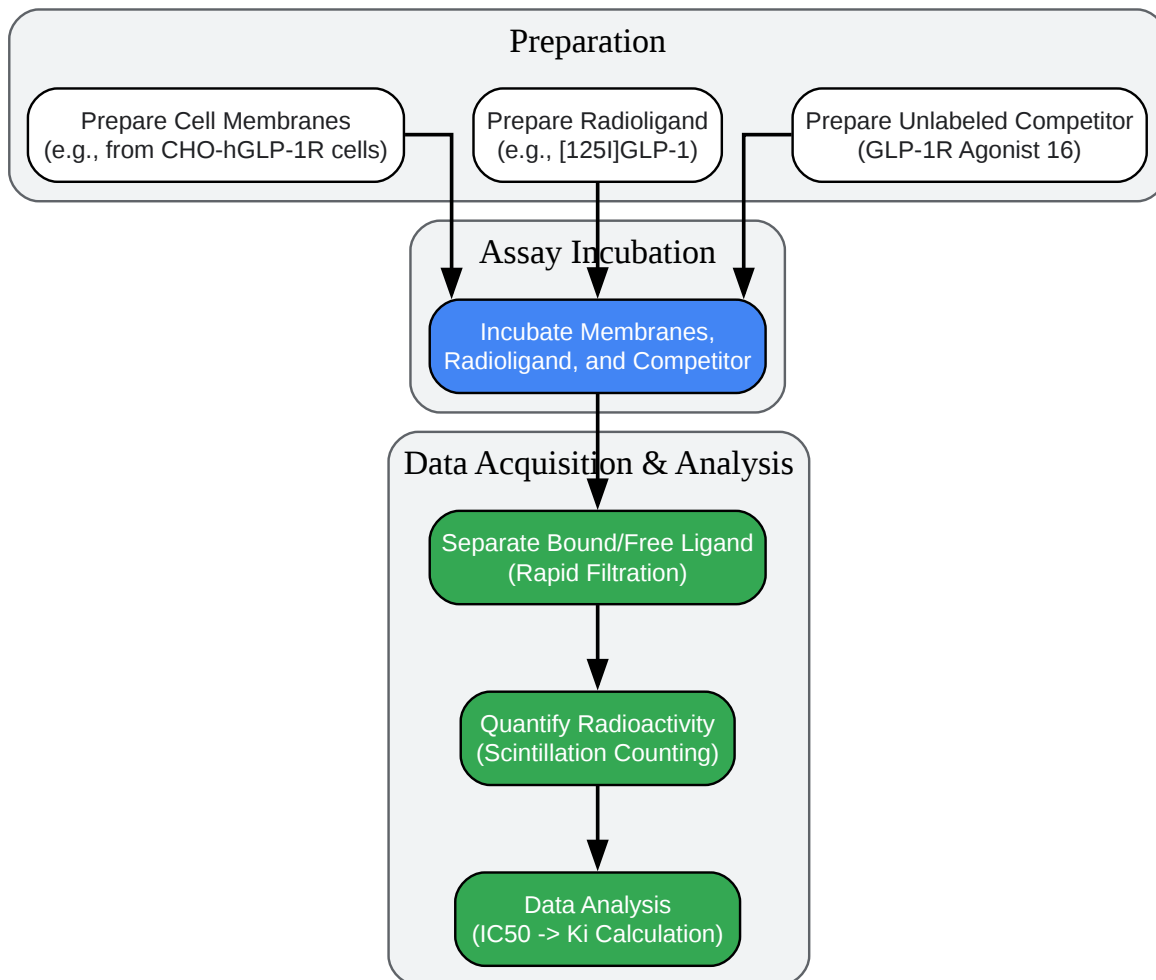


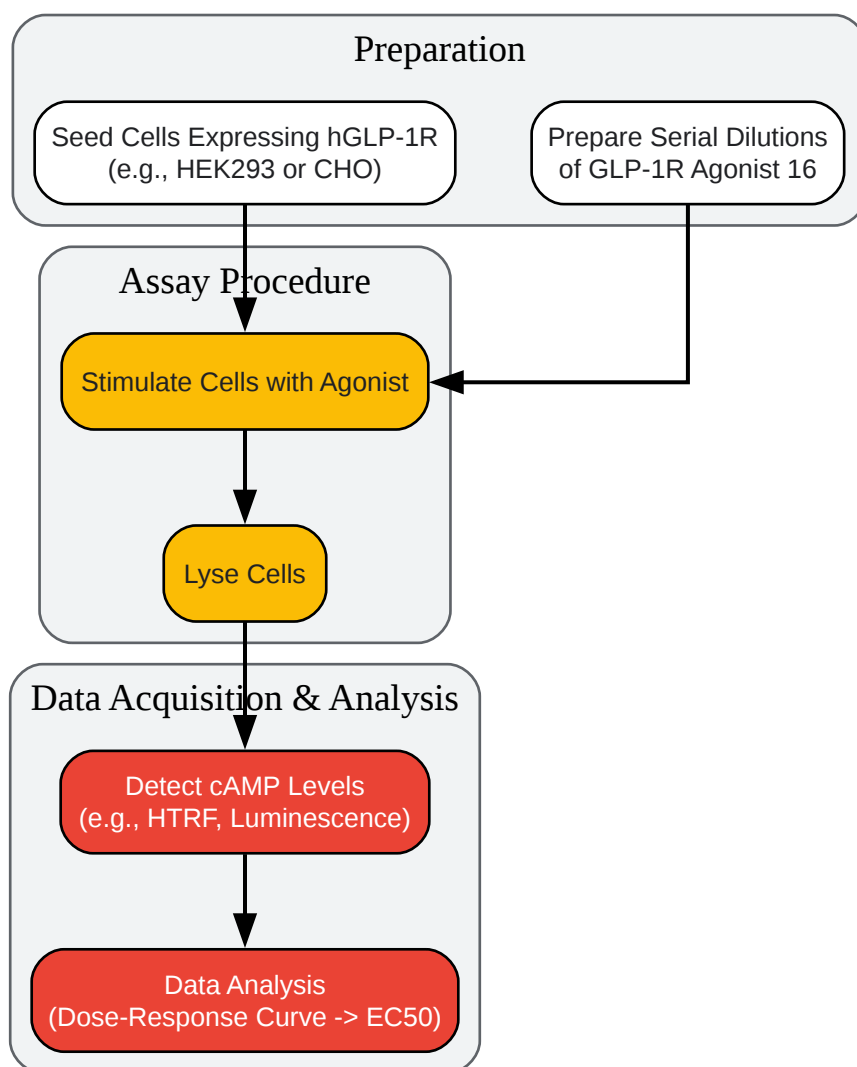
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GLP-1R Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

While specific binding data for **GLP-1R agonist 16** is not available, the following workflow illustrates a typical competitive radioligand binding assay used to determine the binding affinity (K_i) of a test compound for the GLP-1 receptor.





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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [revvity.com](https://www.revivity.com) [revvity.com]

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